Bucladesine Calcium

Descripción general

Descripción

Mecanismo De Acción

Target of Action

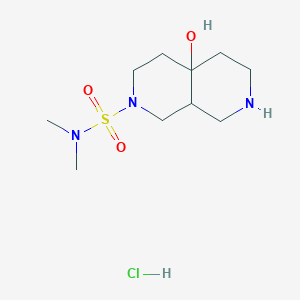

Bucladesine Calcium, also known as Dibutyryl cAMP calcium salt, is a selective activator of cAMP-dependent protein kinase (PKA) . This compound primarily targets PKA and increases its activity . It also inhibits Plasminogen activator inhibitor 1 .

Mode of Action

This compound is a cyclic nucleotide derivative that mimics the action of endogenous cAMP and is a phosphodiesterase inhibitor . It is a cell-permeable cAMP analog, meaning it can pass through cell membranes and increase intracellular cAMP levels . This leads to the selective activation of PKA , which in turn can induce normal physiological responses when added to cells in experimental conditions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cAMP/PKA pathway . By increasing intracellular cAMP levels, this compound activates PKA, which then influences various downstream effects. For instance, it has been shown to increase the activity of CHAT , a key enzyme involved in acetylcholine synthesis.

Pharmacokinetics

As a cell-permeable camp analog, it is likely to be readily absorbed and distributed within cells .

Result of Action

This compound can induce normal physiological responses in cells under experimental conditions . For example, it has been shown to enhance neurite outgrowth in cell cultures . In animal studies, it has been found to reduce seizure latency and threshold , and attenuate morphine withdrawal syndrome .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Bucladesine Calcium is synthesized through a multi-step chemical process. The synthesis involves the esterification of cyclic adenosine monophosphate with butyric anhydride to form dibutyryl cyclic adenosine monophosphate. This compound is then reacted with calcium chloride to form this compound .

Industrial Production Methods

Industrial production of this compound involves the purification of the chemically synthesized crude product through preparative high-pressure liquid chromatography. This ensures the high purity and quality required for research applications .

Análisis De Reacciones Químicas

Types of Reactions

Bucladesine Calcium undergoes various chemical reactions, including:

Hydrolysis: The ester bonds in this compound can be hydrolyzed to release butyric acid and cyclic adenosine monophosphate.

Oxidation and Reduction: While this compound itself is not typically involved in oxidation-reduction reactions, its analogs and derivatives may participate in such reactions under specific conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of this compound.

Oxidation and Reduction: Specific oxidizing or reducing agents may be used depending on the desired reaction.

Major Products Formed

Hydrolysis: The major products formed are butyric acid and cyclic adenosine monophosphate.

Aplicaciones Científicas De Investigación

Bucladesine Calcium is extensively used in scientific research due to its ability to mimic cAMP and induce physiological responses in cells. Some of its applications include:

Neuroscience: It is used to study neurite outgrowth and neuronal differentiation.

Cardiovascular Research: This compound has been investigated for its cardioprotective effects and its role in improving wound healing.

Pharmacology: It is used to study the effects of cAMP on various cellular processes, including cell proliferation, differentiation, and apoptosis.

Biochemistry: This compound is used to investigate the signaling pathways mediated by cAMP and protein kinase A.

Comparación Con Compuestos Similares

Bucladesine Calcium is unique due to its stability and ability to penetrate cell membranes, unlike endogenous cAMP, which has limited cell permeability. Similar compounds include:

Cyclic Adenosine Monophosphate (cAMP): The natural analog of this compound, but with limited cell permeability.

Dibutyryl Cyclic Adenosine Monophosphate (DBcAMP): Another analog of cAMP, similar to this compound but without the calcium salt form

This compound stands out due to its enhanced stability and cell permeability, making it a valuable tool in research applications.

Propiedades

InChI |

InChI=1S/2C18H24N5O8P.Ca/c2*1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;/h2*8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);/t2*10-,14-,15-,18-;/m11./s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYMTGFYEAYJQR-NGVPHMJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCC.CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCC.[Ca] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)OC(=O)CCC.CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)OC(=O)CCC.[Ca] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48CaN10O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

978.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

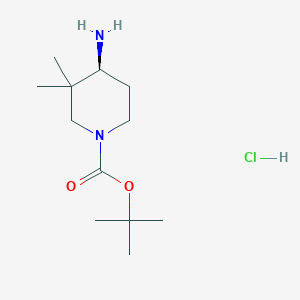

![2,2'-Oxybis(ethylene) Bis[2-[[3-(trifluoromethyl)phenyl]amino]benzoate]](/img/structure/B1383790.png)

![(4aR,7aS)-1-(pyridin-2-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383791.png)